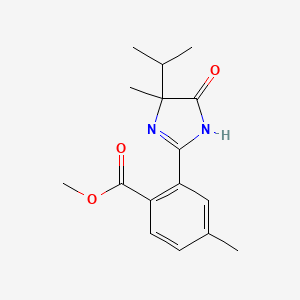

para-Imazamethabenz methyl

Description

Historical Context of Imidazolinone Herbicide Development and Application

The journey of imidazolinone herbicides began in the 1970s at the American Cyanamid Company's Agricultural Research Division. wikipedia.org Initial investigations started with phthalimide (B116566) chemistry, where a derivative displayed plant growth inhibitory properties. wikipedia.org This led to further optimization and the eventual synthesis of a tricyclic compound that exhibited broad-spectrum herbicidal activity. wikipedia.org This breakthrough paved the way for the development of the first imidazolinone herbicide. wikipedia.org

The first U.S. patent for an imidazolinone herbicide was granted in 1980 for imazamethabenz-methyl. wikipedia.org Following this, patents for other members of the class, such as imazaquin, imazapyr, imazapic, and imazethapyr (B50286), were issued in 1989, with imazamox (B1671737) receiving its patent in 1994. wikipedia.org These herbicides function by inhibiting acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), a crucial enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine) in plants. nih.govacs.org This mode of action was not understood at the time of the initial discovery. wikipedia.org

The development of imidazolinone-tolerant crops, marketed under the Clearfield® brand by BASF, further expanded the application of these herbicides. wikipedia.orgnih.gov These crops, developed through conventional breeding techniques, possess a modified AHAS enzyme that is not inhibited by imidazolinones, allowing for selective weed control in crops like maize, wheat, rice, oilseed rape, and sunflower. nih.govmdpi.com

Significance of Para-Imazamethabenz Methyl within the Imidazolinone Class

Imazamethabenz-methyl is a selective, systemic herbicide that is absorbed through both the roots and leaves of plants. herts.ac.uk It is particularly valued for the post-emergent control of wild oats (Avena fatua) and various broadleaf weeds, including wild mustard, stinkweed, and wild buckwheat, in crops such as spring and durum wheat, and spring barley. publications.gc.ca In Western Canada, it plays a role in mitigating significant economic losses caused by weeds in barley, wheat, and sunflower crops. publications.gc.ca

A key distinguishing feature of imazamethabenz-methyl is that it is a pro-herbicide. ebi.ac.uk In its ester form, it is a weak inhibitor of the AHAS enzyme. acs.org Its herbicidal activity is dependent on its de-esterification within the plant by esterases to form the corresponding acid, which is a potent inhibitor of the enzyme. acs.org This metabolic activation process contributes to its selectivity. acs.org

Imazamethabenz-methyl is commercially available as an isomeric mixture of the para and meta isomers. acs.org This isomeric composition is a crucial aspect of its chemical identity and biological function.

Isomeric and Enantiomeric Considerations in Herbicide Research

The biological activity of many pesticides is highly dependent on their stereochemistry. michberk.com Chirality and positional isomerism are fundamental concepts in understanding the efficacy and environmental fate of these agrochemicals. unina.ituniroma1.it

Imazamethabenz-methyl is a chiral molecule, meaning it exists as non-superimposable mirror images called enantiomers. herts.ac.ukuma.es The chirality arises from a stereogenic center in the imidazolinone ring. uma.es Furthermore, it exists as a mixture of two positional isomers: the para (4-methyl) and meta (5-methyl) isomers. acs.orguma.es The commercial formulation of imazamethabenz-methyl typically contains a mixture of these two isomers, often in a ratio of approximately 3:2 or 60% para to 40% meta. ebi.ac.uknsf.gov Consequently, a complete resolution of imazamethabenz-methyl would yield four distinct stereoisomers. uma.es

The two positional isomers exhibit different physical properties. For instance, the water solubility of the para isomer is 857 mg/L, while the meta isomer has a higher solubility of 1370 mg/L at 25 °C. acs.orgnsf.gov This difference in solubility can influence their behavior in the environment. Studies have also shown that the rate of hydrolysis, a degradation pathway for imazamethabenz-methyl, differs between the isomers, with the para isomer degrading more rapidly than the meta isomer as pH increases. nsf.govacs.org Similarly, the chemical and direct photochemical degradation is faster for the meta isomer than for the para isomer. nih.gov

It is well-established in agrochemical research that different isomers and enantiomers of a pesticide can exhibit significantly different biological activities. michberk.comuniroma1.it In the case of imidazolinone herbicides, enantioselectivity has been observed, with the R-enantiomers generally demonstrating greater inhibitory action on the acetohydroxy acid synthase (AHAS) enzyme than the S-enantiomers. uma.es

This differential activity underscores the importance of studying the individual stereoisomers of a pesticide. The use of racemic mixtures, which contain equal amounts of each enantiomer, can lead to the unnecessary release of less active or inactive compounds into the environment. michberk.com Research into the synthesis and biological testing of individual enantiomers is crucial for developing more efficient and environmentally friendly herbicides. bcpc.org While specific studies detailing the individual herbicidal activity of the four stereoisomers of imazamethabenz-methyl are not extensively available in the provided context, the recognized enantioselectivity within the imidazolinone class strongly suggests that such differences likely exist. uma.es

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-9(2)16(4)15(20)17-13(18-16)12-8-10(3)6-7-11(12)14(19)21-5/h6-9H,1-5H3,(H,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFCCBBNQPIMUJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)C2=NC(C(=O)N2)(C)C(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70274059 | |

| Record name | Methyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Imazamethabenz-methyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69969-22-8, 81405-85-8 | |

| Record name | Methyl 2-(4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl)-p-toluate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069969228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70274059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYL 2-(4-ISOPROPYL-4-METHYL-5-OXO-2-IMIDAZOLIN-2-YL)-P- TOLUATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BEE251846T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Imazamethabenz-methyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

143 - 151 °C | |

| Record name | Imazamethabenz-methyl | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034913 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanisms of Action in Target Plant Systems

Metabolic Activation and Deactivation Pathways in Plants

The herbicidal activity of para-Imazamethabenz methyl is dependent on its metabolic transformation within the plant. The compound as applied is a pro-herbicide, requiring metabolic activation to exert its phytotoxic effects. Conversely, tolerant plant species possess metabolic pathways to deactivate the herbicide.

This compound is the methyl ester form of the herbicide. nih.gov In this form, it is readily absorbed by the plant. However, the molecule that actually binds to and inhibits the ALS enzyme is the corresponding carboxylic acid, known as Imazamethabenz (B1671736) acid. nih.govnih.govbcpcpesticidecompendium.org This conversion from the methyl ester to the active acid form occurs within the plant's cells through a process called de-esterification. nih.govnih.gov

The metabolic conversion of this compound to the phytotoxic Imazamethabenz acid is catalyzed by plant enzymes. Specifically, esterase enzymes within the plant cleave the methyl ester group from the parent molecule. This hydrolysis reaction yields the active carboxylic acid and a molecule of methanol. The rate and efficiency of this enzymatic conversion can influence the herbicide's effectiveness in different plant species.

The selectivity of this compound and the basis for resistance in certain weeds are largely determined by the plant's ability to metabolize and detoxify the active herbicide. pressbooks.pub Tolerant species, such as certain varieties of wheat and barley, can rapidly metabolize the herbicide into non-toxic compounds before it can significantly inhibit the ALS enzyme. researchgate.net

This detoxification process generally involves a multi-phase system:

Phase I (Modification): The active Imazamethabenz acid is altered, often through oxidation reactions catalyzed by cytochrome P450 monooxygenases. mdpi.com

Phase II (Conjugation): The modified herbicide is then conjugated (bound) to endogenous molecules like glucose or glutathione (B108866). This step is often facilitated by glutathione S-transferases (GSTs). mdpi.com This conjugation increases the water solubility of the herbicide and renders it non-toxic.

Phase III (Sequestration): The conjugated, non-toxic form of the herbicide is then transported and sequestered into cellular compartments, such as the vacuole, effectively removing it from metabolic circulation.

In addition to metabolic detoxification, another mechanism of resistance observed for ALS-inhibiting herbicides is target-site modification. bioone.org This involves genetic mutations in the ALS gene itself, which alter the enzyme's structure so that the herbicide can no longer bind to it effectively, thus conferring resistance. bioone.org

Interactive Data Table: Key Enzymes and Processes

| Process | Key Enzyme(s) | Compound | Role/Effect |

| Primary Herbicidal Action | Acetohydroxy Acid Synthase (AHAS) / Acetolactate Synthase (ALS) | Imazamethabenz Acid | Inhibition of the enzyme, blocking amino acid synthesis. herts.ac.ukbioone.org |

| Metabolic Activation | Plant Esterases | This compound | De-esterification of the pro-herbicide to its biologically active acid form. nih.govnih.gov |

| Metabolic Detoxification (Phase I) | Cytochrome P450 Monooxygenases | Imazamethabenz Acid | Oxidation of the active herbicide to initiate detoxification. mdpi.com |

| Metabolic Detoxification (Phase II) | Glutathione S-transferases (GSTs) | Oxidized Imazamethabenz Acid | Conjugation with glutathione to form a non-toxic, water-soluble compound. mdpi.com |

Detoxification Mechanisms in Tolerant Plant Species

Hydroxylation and Conjugation of the Methyl Moiety

The detoxification of this compound in susceptible plants involves an initial hydroxylation of the aryl methyl group, a reaction catalyzed by cytochrome P450 monooxygenases. This is followed by further oxidation and subsequent conjugation of the resulting metabolite. While direct studies detailing the complete pathway for this compound are limited, the metabolic fate of this herbicide is understood to proceed through the formation of acidic derivatives, indicating a primary attack on the methyl substituent.

Initial Hydroxylation: The metabolic cascade begins with the hydrolysis of the methyl ester group of this compound to its corresponding carboxylic acid, imazamethabenz. Following this, the methyl group on the benzene (B151609) ring is hydroxylated. This crucial Phase I reaction introduces a hydroxyl group (-OH) onto the methyl group, converting it into a hydroxymethyl group. This step increases the molecule's polarity and renders it more susceptible to further enzymatic reactions. This initial hydroxylation is a rate-limiting step in the detoxification process and is a common mechanism for the metabolism of xenobiotics in plants. cabidigitallibrary.org

Further Oxidation to Carboxylic Acid: The newly formed hydroxymethyl group is then rapidly oxidized, first to an aldehyde and subsequently to a carboxylic acid. This results in the formation of a dicarboxylic acid metabolite of the parent compound. researchgate.net The presence of both dicarboxylic and tricarboxylic acid metabolites of imazamethabenz has been confirmed, which strongly supports the oxidation of the aryl methyl group as a primary metabolic pathway. researchgate.net

Conjugation of the Carboxylated Metabolite: The resulting metabolite, now possessing an additional carboxylic acid group, undergoes Phase II metabolism, specifically conjugation. In plants, carboxylic acid groups of xenobiotics or their metabolites are commonly conjugated with sugars, such as glucose. unl.edu This reaction is catalyzed by UDP-glucosyltransferases (UGTs). The conjugation process further increases the water solubility of the metabolite and facilitates its transport and sequestration into the vacuole or cell wall, effectively removing it from sites of metabolic activity. ucanr.eduyoutube.com

Below is a summary of the key enzymatic reactions involved in the hydroxylation and conjugation of the methyl moiety of this compound:

| Metabolic Step | Enzyme Class | Substrate | Product | Significance |

| Hydroxylation | Cytochrome P450 Monooxygenases | para-Imazamethabenz (acid form) | Hydroxymethyl-imazamethabenz | Increases polarity and prepares for further oxidation. |

| Oxidation | Dehydrogenases | Hydroxymethyl-imazamethabenz | Carboxy-imazamethabenz (Dicarboxylic acid) | Creates a site for conjugation. |

| Conjugation | UDP-Glucosyltransferases (UGTs) | Carboxy-imazamethabenz | Glucose ester conjugate | Detoxification and sequestration. unl.edu |

Detailed research findings on the specific cytochrome P450 isozymes and UGTs involved in the metabolism of this compound are still an area of active investigation. However, the observed metabolic products provide a clear indication of the hydroxylation and subsequent conjugation pathway.

The table below outlines the general characteristics of the key metabolites formed during this process:

| Compound | Chemical Moiety of Interest | Water Solubility | Phytotoxicity |

| This compound | -CH₃ (Methyl) | Low | High |

| Hydroxymethyl-imazamethabenz | -CH₂OH (Hydroxymethyl) | Moderate | Reduced |

| Carboxy-imazamethabenz | -COOH (Carboxyl) | High | Significantly Reduced |

| Glucose Conjugate | -COO-Glucose (Glucose Ester) | Very High | Negligible |

This metabolic pathway, initiated by the hydroxylation of the methyl group, is a critical determinant of selectivity and tolerance to this compound in various plant species.

Molecular and Physiological Basis of Herbicide Selectivity

Differential Metabolism Across Plant Species

The ability of a plant to tolerate para-imazamethabenz-methyl is largely dependent on its enzymatic systems that can modify the herbicide into non-toxic metabolites. This metabolic detoxification is a key factor in the herbicide's selectivity.

Wheat (Triticum aestivum) and barley (Hordeum vulgare) exhibit tolerance to para-imazamethabenz-methyl due to their capacity for rapid metabolic detoxification. researchgate.net The selectivity of this herbicide in these cereal crops is a result of the swift de-esterification of the parent molecule to its corresponding active acid, followed by further metabolic degradation. researchgate.net

In contrast, susceptible weeds like wild oat (Avena fatua) metabolize imazamethabenz-methyl much more slowly. canadianagronomist.ca Research on triallate-resistant wild oat populations has indicated that cross-resistance to imazamethabenz (B1671736) is due to enhanced metabolism, highlighting the crucial role of metabolic rate in determining herbicide tolerance. canadianagronomist.ca The primary mechanism of resistance in these wild oat biotypes is an enhanced ability to break down the herbicide before it can cause lethal damage. canadianagronomist.ca

The metabolic process in tolerant cereals involves the hydrolysis of the methyl ester group, a reaction that is significantly slower in susceptible species. This initial step is critical, as the resulting carboxylic acid is the form that inhibits the target enzyme, acetohydroxyacid synthase (AHAS). While this active form is produced in both tolerant and susceptible plants, the subsequent detoxification of this acid is what confers selectivity.

Table 1: Comparative Metabolism of para-Imazamethabenz-methyl in Cereal Crops vs. Susceptible Weeds

| Feature | Tolerant Cereal Crops (Wheat, Barley) | Susceptible Weeds (e.g., Wild Oat) |

|---|---|---|

| Initial Metabolism | Rapid de-esterification to the active acid form. | Slow de-esterification to the active acid form. |

| Detoxification Rate | High capacity for subsequent metabolic breakdown of the active acid. | Limited capacity for further metabolism, leading to accumulation of the phytotoxic form. |

| Primary Basis for Selectivity | Efficient and rapid detoxification of the herbicide. | Slower metabolic breakdown, allowing the active form to reach lethal concentrations. |

| Outcome | Tolerance to the herbicidal effects. | Susceptibility and eventual plant death. |

Metabolic profiling of susceptible and tolerant genotypes reveals distinct differences in their ability to process para-imazamethabenz-methyl. In tolerant wheat genotypes, the herbicide is more rapidly converted into polar metabolites, which are then sequestered into cellular compartments or further degraded. A study on wheat genotypes with varying tolerance to imidazolinone herbicides found that the rhizosphere bacteriome was influenced more by the crop's growth stage and genotype than by the herbicide residue levels, suggesting a complex interaction between the plant's genetics, its microbiome, and its response to the herbicide. researchgate.net

In susceptible genotypes, the parent compound or its active acid form persists for a longer duration, leading to the inhibition of the AHAS enzyme and subsequent phytotoxicity. The primary difference lies in the rate and extent of the detoxification process.

Table 2: Metabolic Profile Comparison Between Tolerant and Susceptible Genotypes

| Metabolic Factor | Tolerant Genotypes | Susceptible Genotypes |

|---|---|---|

| Parent Compound Half-life | Shorter | Longer |

| Active Metabolite (Acid form) Concentration | Lower steady-state concentration | Accumulates to higher levels |

| Detoxification Products | Rapid formation of non-toxic polar conjugates | Slow or negligible formation of detoxification products |

| Key Enzymatic Activity | Higher activity of enzymes responsible for herbicide metabolism (e.g., cytochrome P450 monooxygenases, glutathione (B108866) S-transferases) | Lower activity of detoxification enzymes |

Interactions with Plant Stress Responses

Herbicidal action is not solely a result of the direct inhibition of a metabolic pathway but also involves the plant's broader physiological response to this chemical stress.

Table 3: Effect of Imazamethabenz-methyl on Nitrate (B79036) Uptake in Wheat Seedlings

| Seedling Condition | Approximate Increase in Nitrate Uptake Rate |

|---|---|

| Nitrate-Pretreated ("Induced") | 36% |

| Nitrate-Starved ("Uninduced") | 230% |

Data sourced from a study on the effects of imazamethabenz-methyl on nitrate uptake in wheat. mdpi.com

The primary mode of action of para-imazamethabenz-methyl is the inhibition of the enzyme acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS). nih.govmdpi.com This enzyme is pivotal in the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine. researchgate.net The inhibition of this pathway triggers a cascade of cellular responses.

The depletion of branched-chain amino acids can also lead to broader metabolic and cellular stress. The accumulation of upstream substrates in the metabolic pathway may have toxic effects. Furthermore, the lack of these amino acids can trigger a plant-wide stress response, which may include the production of reactive oxygen species (ROS). This can lead to oxidative stress, damaging cellular components like lipids, proteins, and nucleic acids.

Table 4: Cellular Consequences of AHAS/ALS Inhibition by para-Imazamethabenz-methyl

| Cellular Process | Consequence of Inhibition |

|---|---|

| Amino Acid Synthesis | Depletion of branched-chain amino acids (valine, leucine, isoleucine). |

| Protein Synthesis | Halts due to lack of essential amino acid building blocks. |

| Cell Division and Growth | Ceases, leading to stunted growth and eventual plant death. |

| Metabolic Regulation | Potential accumulation of toxic upstream substrates. |

| Cellular Homeostasis | Induction of general stress responses, possibly including oxidative stress. |

Herbicide Resistance in Target Weeds

Evolution and Prevalence of Resistance in Weed Populations

The development of herbicide resistance is an evolutionary process driven by the intense selection pressure exerted by repeated herbicide applications. ucdavis.edunih.gov Weeds with genetic traits that allow them to survive a herbicide treatment will reproduce, leading to a higher frequency of resistant individuals in the population over time. nih.govuwa.edu.au The number of weed species resistant to herbicides has been increasing globally, affecting all major herbicide modes of action. ucdavis.edu For the chemical class of imidazolinones, which includes imazamethabenz-methyl, resistance has been recorded in various weed species such as wild oat (Avena fatua) and black-grass (Alopecurus myosuroides). herts.ac.uk

Herbicide resistance is a global issue, with resistant weed biotypes found in numerous agricultural regions. A notable instance of resistance relevant to imazamethabenz-methyl involves a biotype of wild mustard (Sinapis arvensis) identified in a soybean field in North Dakota, USA. bioone.orgcambridge.orgresearchgate.net This biotype demonstrated cross-resistance to a range of ALS-inhibiting herbicides, including imazamethabenz-methyl. bioone.orgcambridge.org While this specific case was identified in North America, resistance to the broader class of ALS inhibitors is widespread, with resistant populations of other weeds, such as barnyardgrass (Echinochloa crus-galli), found in locations like Brazil. scielo.br

The emergence of herbicide resistance typically follows the introduction and widespread use of a specific herbicide or class of herbicides. The first cases of herbicide-resistant weeds were detected in 1957, and the problem has escalated since. ucdavis.edu For ALS inhibitors, resistance was first reported not long after their commercialization in the 1980s. The resistant wild mustard biotype from North Dakota, for example, was identified from samples collected in 1999, highlighting the timeline over which resistance can develop under agricultural selection pressure. bioone.orgcambridge.org Early cases of resistance were often specific and controlled by a single gene, but more recent trends show an increase in resistance to multiple modes of action, often controlled by several genes. ucdavis.edunih.gov

Mechanisms of Resistance to Imazamethabenz (B1671736) Methyl

Weed populations can evolve resistance through two primary types of mechanisms: target-site resistance (TSR) and non-target-site resistance (NTSR). Both mechanisms can occur within the same species, population, or even the same individual plant. ucdavis.edu

Target-site resistance (TSR) is a common mechanism of resistance to ALS-inhibiting herbicides. frontiersin.org It occurs due to genetic mutations that alter the herbicide's target enzyme, in this case, acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). mdpi.com These alterations reduce or prevent the binding of the herbicide to the enzyme, allowing the enzyme to function even in the presence of the herbicide. researchgate.net

The molecular basis of TSR in weeds resistant to imazamethabenz-methyl and other ALS inhibitors has been well-documented. Specific point mutations in the ALS gene lead to amino acid substitutions in the enzyme, conferring resistance.

In a resistant biotype of wild mustard (Sinapis arvensis), a DNA sequence analysis revealed a point mutation that resulted in a tryptophan-to-leucine (Trp-574-Leu) amino acid substitution in the ALS enzyme. bioone.orgcambridge.org This specific mutation is known to confer broad cross-resistance to multiple chemical families of ALS-inhibiting herbicides. bioone.orgcambridge.orgresearchgate.net In vitro enzyme assays confirmed this resistance; the ALS enzyme from the resistant biotype showed significantly less inhibition by ALS inhibitors compared to the enzyme from a susceptible biotype. bioone.orgresearchgate.net While the biomass of the susceptible biotype was reduced by at least 96% by treatment with imazamethabenz, the biomass of the resistant biotype was not significantly affected. bioone.orgcambridge.org

Other mutations in the ALS gene are also known to confer resistance to this class of herbicides. nih.gov Changes at amino acid positions such as Proline-197 (Pro-197) and Aspartate-376 (Asp-376) can also result in resistance, with different substitutions providing varying levels of resistance to different ALS inhibitor families. frontiersin.orgfrontiersin.org For instance, mutations at the Trp-574 and Asp-376 positions are known to result in wide cross-resistance to at least four families of ALS inhibitors. frontiersin.org

Table 1: Examples of Amino Acid Substitutions in the ALS Enzyme Conferring Herbicide Resistance

| Original Amino Acid & Position | Substituted Amino Acid | Herbicide Class Resistance | Weed Species Example |

| Proline-197 | Serine | Sulfonylureas (SU) | Glebionis coronaria |

| Aspartate-376 | Glutamate | SU, Imidazolinones (IMI), and others | Glebionis coronaria, Sinapis alba |

| Tryptophan-574 | Leucine | Broad cross-resistance (SU, IMI, etc.) | Sinapis arvensis |

Non-target site resistance (NTSR) encompasses any mechanism that reduces the amount of active herbicide reaching its target site. wordpress.comresearchgate.net These mechanisms are often more complex and less understood than TSR and can confer unpredictable cross-resistance to herbicides with different modes of action. wordpress.comnih.gov NTSR is considered a significant threat to chemical weed management. scielo.br Common NTSR mechanisms include reduced herbicide uptake or translocation and, most frequently, enhanced herbicide metabolism or detoxification. wordpress.comscielo.br

Enhanced herbicide metabolism is a key NTSR mechanism where resistant plants are able to detoxify the herbicide compound more rapidly than susceptible plants. wordpress.comfrontiersin.org This process often involves several large families of enzymes, including cytochrome P450 monooxygenases (CYPs), glutathione (B108866) S-transferases (GSTs), and glycosyltransferases (GTs). wordpress.comfrontiersin.org These enzymes modify the herbicide into non-toxic forms, which can then be sequestered within the plant cell, often in the vacuole. wordpress.com For instance, studies on barnyardgrass have shown that resistance to imidazolinones can be caused by increased metabolism due to cytochrome P450 enzymes. scielo.br

Additionally, environmental factors can influence NTSR. Research on wild oat (Avena fatua) has shown that the absorption and translocation of imazamethabenz-methyl can be reduced under low-temperature conditions. scielo.br This suggests that physiological responses to environmental stress can interact with and enhance NTSR mechanisms.

Table 2: Overview of Non-Target-Site Resistance (NTSR) Mechanisms

| Mechanism | Description | Key Enzymes/Processes Involved |

| Enhanced Metabolism | The herbicide is broken down into non-toxic metabolites more rapidly in resistant plants. | Cytochrome P450s (CYPs), Glutathione S-transferases (GSTs), Glycosyltransferases (GTs) |

| Reduced Translocation | The movement of the herbicide from the point of application to its target site is restricted. | Sequestration into vacuoles, impaired transport |

| Reduced Absorption | Less herbicide penetrates the plant's cuticle and enters the plant tissues. | Changes in leaf cuticle properties |

Non-Target Site Resistance (NTSR) Mechanisms

Enhanced Herbicide Metabolism

Enhanced herbicide metabolism is a key mechanism conferring resistance to para-imazamethabenz-methyl in certain weed populations, most notably in wild oat (Avena fatua). In resistant plants, the herbicide is broken down into non-toxic or less toxic compounds more rapidly than in susceptible plants, preventing the active ingredient from reaching its target site, the ALS enzyme, in lethal concentrations.

Research has identified two metabolic pathways involved in this resistance. One pathway is the enhanced metabolism of the herbicide itself. caws.org.nz Another identified mechanism in a resistant Avena fatua population involves the reduced metabolic conversion of the applied para-imazamethabenz-methyl into its more phytotoxic acid form, imazamethabenz acid. cdnsciencepub.com This indicates that alterations in the metabolic activation of the herbicide can also serve as a resistance mechanism.

Role of Cytochrome P450 Monooxygenases in Detoxification

Cytochrome P450 monooxygenases (P450s) are a large family of enzymes known to be pivotal in the detoxification of a wide range of xenobiotics, including herbicides. google.com There is substantial evidence implicating P450s in the metabolic resistance to ALS inhibitors, including para-imazamethabenz-methyl.

Studies on Canadian populations of Avena fatua that are resistant to both ALS and acetyl-CoA carboxylase (ACCase) inhibitors have demonstrated the role of P450s. cambridge.org When these resistant populations were treated with malathion (B1675926), a known P450 inhibitor, prior to herbicide application, the resistance was largely overcome, resulting in control or suppression of the weeds. cambridge.org This reversal of resistance strongly suggests that P450-mediated metabolism is a primary NTSR mechanism in these populations. cdnsciencepub.comcambridge.org The detoxification process catalyzed by P450s typically involves hydroxylation, which makes the herbicide molecule more susceptible to further degradation and conjugation.

Investigation of Glutathione-Related Enzymes (e.g., GSTs) in Resistance Phenotypes

Glutathione S-transferases (GSTs) are another major family of enzymes involved in Phase II detoxification, catalyzing the conjugation of glutathione to herbicides, thereby neutralizing them. While GSTs are a known cause of resistance to many herbicides, their role in resistance specifically to para-imazamethabenz-methyl is not well-established. researchgate.net

A detailed investigation into multiple herbicide-resistant (MHR) Avena fatua populations provided specific insights. While proteomic analysis identified higher levels of several GST classes (tau, phi, lambda) in MHR plants compared to susceptible ones, this did not translate into a direct role in para-imazamethabenz-methyl resistance. Crucially, enzyme assays showed that the specific activity of GSTs towards para-imazamethabenz-methyl was not significantly different between the resistant and susceptible phenotypes. The study concluded that the specific GSTs identified were not directly involved in the enhanced metabolism of para-imazamethabenz-methyl in these MHR populations.

Table 1: Glutathione S-Transferase (GST) Activity in Susceptible vs. Multiple Herbicide-Resistant Avena fatua Data sourced from proteomic and biochemical assays.

| Substrate | Enzyme Activity Difference (Resistant vs. Susceptible) | Implication for para-Imazamethabenz-methyl Resistance |

|---|---|---|

| 1-chloro-2,4-dinitrobenzene (CDNB) | 1.2 to 1.3-fold higher in MHR populations | Indicates generally elevated GST activity in resistant plants. |

| Fenoxaprop-P-ethyl | No significant difference | GSTs not directly involved in metabolism of this ACCase inhibitor. |

| para-Imazamethabenz-methyl | No significant difference | GSTs not directly involved in metabolism of para-imazamethabenz-methyl. |

Genetic Basis of Herbicide Resistance

The heritable nature of resistance to para-imazamethabenz-methyl has been confirmed through genetic studies, which have elucidated its inheritance patterns and the genetic architecture of the resistance traits.

Inheritance Patterns of Resistance Traits

Research into the inheritance of non-target site resistance in Avena fatua has shown that resistance to para-imazamethabenz-methyl is controlled by a single, nuclear gene. This contrasts with the more complex, polygenic control of NTSR seen in some cross-pollinating weed species.

Crossing experiments between resistant and susceptible Avena fatua populations revealed that the trait segregates in a manner consistent with Mendelian genetics. Studies in Canadian populations indicated that a single dominant or semi-dominant gene conferred resistance. This pattern of inheritance by a single, major gene allows for rapid selection and spread of resistance within a weed population under consistent herbicide pressure. In the broader imidazolinone class, resistance in crops is often governed by a single, incompletely dominant nuclear gene, leading to a 1:2:1 segregation ratio of susceptible, intermediate, and resistant individuals in the F2 generation. cdnsciencepub.comresearchgate.net

Table 2: Inheritance of para-Imazamethabenz-methyl Resistance in Avena fatua Summary of findings from genetic crossing experiments.

| Characteristic | Finding |

|---|---|

| Number of Genes | Controlled by a single nuclear gene |

| Dominance | Reported as dominant or semi-dominant |

| Genetic Control | Simple (monogenic) |

| Implication | Allows for rapid evolution and spread of resistance under selection pressure. |

Identification of Genes Conferring Resistance

While the specific NTSR gene responsible for metabolizing para-imazamethabenz-methyl has not been isolated and sequenced, its genetic location has been mapped relative to other resistance genes. In multiple herbicide-resistant Avena fatua, the single gene conferring resistance to para-imazamethabenz-methyl was found to be closely linked to two other distinct genes that provide resistance to the ALS inhibitor flucarbazone-sodium and the ACCase inhibitor pinoxaden.

This genetic linkage is significant, as it means that selection pressure from any one of these three herbicides can lead to the coselection of resistance to the others. This creates a powerful genetic platform for the evolution of a multiple-herbicide-resistant phenotype. Although the specific gene is unknown, it is presumed to be a member of a large enzyme family, such as the cytochrome P450s, which are known to be involved in metabolic resistance. cambridge.orgnih.gov

Cross-Resistance and Multiple Herbicide Resistance (MHR)

Resistance to para-imazamethabenz-methyl frequently occurs as part of a broader spectrum of resistance, including cross-resistance to other herbicides with the same mode of action and multiple resistance to herbicides with different modes of action.

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple herbicides within the same chemical family or with the same mode of action. For example, weed populations with target-site mutations in the ALS enzyme often show cross-resistance to various chemical families of ALS inhibitors, including sulfonylureas, triazolopyrimidines, and imidazolinones like para-imazamethabenz-methyl. ahdb.org.ukweedscience.org

Multiple Herbicide Resistance (MHR) is the phenomenon where a weed population is resistant to herbicides from two or more different modes of action. msuextension.org Populations of Avena fatua in Montana have been documented with MHR, showing resistance to para-imazamethabenz-methyl (ALS inhibitor), difenzoquat (growth inhibitor), flucarbazone (ALS inhibitor), tralkoxydim (ACCase inhibitor), triallate (VLCFA inhibitor), and pinoxaden (ACCase inhibitor). isws.org.in The development of such populations illustrates a significant challenge in weed management, where the rotation to a new herbicide mode of action can be quickly compromised. For instance, after wild oat populations developed resistance to triallate, producers switched to para-imazamethabenz-methyl, only for resistance to this new herbicide to be confirmed within approximately five years. msuextension.org

The genetic linkage of the para-imazamethabenz-methyl resistance gene with genes for pinoxaden and flucarbazone resistance is a clear genetic basis for the evolution of MHR.

Table 3: Profile of a Multiple Herbicide-Resistant (MHR) Avena fatua Population This table details the resistance profile for a population with confirmed resistance to para-Imazamethabenz-methyl. isws.org.in

| Herbicide | Herbicide Class (Mode of Action) | Resistance Status |

|---|---|---|

| para-Imazamethabenz-methyl | Imidazolinone (ALS Inhibitor) | Resistant |

| Flucarbazone-sodium | Sulfonylaminocarbonyl-triazolinone (ALS Inhibitor) | Resistant |

| Pinoxaden | Phenylpyrazole (ACCase Inhibitor) | Resistant |

| Fenoxaprop-P-ethyl | Aryloxyphenoxy-propionate (ACCase Inhibitor) | Resistant |

| Tralkoxydim | Cyclohexanedione (ACCase Inhibitor) | Resistant |

| Difenzoquat | Pyrazolium (Growth Inhibitor) | Resistant |

| Triallate | Thiocarbamate (VLCFA Inhibitor) | Resistant |

Co-occurrence of Resistance to Different Herbicide Modes of Action

The evolution of herbicide resistance in weed populations is a significant challenge in agriculture. For para-Imazamethabenz methyl, an acetolactate synthase (ALS) inhibitor, resistance has been observed in several key weed species. Notably, this resistance does not always occur in isolation. Research has documented instances where weed populations exhibit resistance not only to ALS inhibitors like this compound but also to herbicides with entirely different modes of action. This phenomenon, known as cross-resistance or multiple resistance, complicates weed management strategies.

The primary weed species where this co-occurrence of resistance has been reported include wild oats (Avena fatua) and black-grass (Alopecurus myosuroides). herts.ac.uk In the United Kingdom, for example, certain populations of wild oats that are resistant to aryloxyphenoxypropionate ('fop') herbicides, which inhibit the acetyl-CoA carboxylase (ACCase) enzyme, have also demonstrated cross-resistance to imazamethabenz-methyl. ahdb.org.uk This indicates that a single resistance mechanism within the plant can confer tolerance to herbicides from different chemical groups and with different target sites.

Similarly, studies on black-grass, a problematic weed in European arable crops, have identified populations with resistance to multiple herbicide groups. weedscience.orgadas.co.uk While some populations may have specific target-site mutations conferring resistance to ALS inhibitors, others exhibit broader resistance profiles that include different modes of action, a hallmark of non-target-site resistance mechanisms. frontiersin.org

The table below summarizes documented cases of co-occurring resistance involving the herbicide group of this compound (ALS inhibitors) and other herbicide modes of action in specific weed species.

| Weed Species | This compound Mode of Action (HRAC Group) | Co-occurring Resistant Herbicide Mode of Action (HRAC Group) | Examples of Co-Resistant Herbicides | Geographic Region |

|---|---|---|---|---|

| Avena fatua (Wild oat) | ALS inhibitor (Group 2) | ACCase inhibitor (Group 1) | 'fop' herbicides (e.g., fenoxaprop-p-ethyl), 'dim' herbicides (e.g., tralkoxydim), flamprop-M-isopropyl | United Kingdom ahdb.org.uk |

| Alopecurus myosuroides (Black-grass) | ALS inhibitor (Group 2) | ACCase inhibitor (Group 1) | clodinafop-propargyl, fenoxaprop-P-ethyl | Turkey, China, UK weedscience.orgfrontiersin.orgmdpi.com |

| Alopecurus myosuroides (Black-grass) | ALS inhibitor (Group 2) | Tubulin assembly inhibitor (Group 3) | pendimethalin | United Kingdom frontiersin.org |

| Alopecurus myosuroides (Black-grass) | ALS inhibitor (Group 2) | Photosystem II inhibitor (Group 5) | chlorotoluron | United Kingdom frontiersin.org |

Mechanistic Links Between Cross-Resistances

The co-occurrence of resistance to herbicides with different modes of action, such as ALS inhibitors (e.g., this compound) and ACCase inhibitors, is explained by specific biological mechanisms within the weed. These mechanisms can be broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR) typically involves a mutation in the gene encoding the protein that the herbicide targets. For this compound, this would be the ALS enzyme. herts.ac.uk While TSR can confer a high level of resistance to a specific herbicide group, it is less commonly the cause of cross-resistance to herbicides with different target sites. mdpi.com For a weed to be resistant to both an ALS and an ACCase inhibitor via TSR, it would generally need to possess separate mutations for both target enzymes.

Non-Target-Site Resistance (NTSR) is the more common explanation for cross-resistance across different herbicide modes of action. NTSR involves mechanisms that are not related to the herbicide's direct target. The most significant of these is enhanced metabolic resistance (EMR). frontiersin.org

In EMR, the resistant plant can detoxify the herbicide more rapidly than susceptible plants. This is achieved through the increased activity of broad-spectrum enzyme families, primarily:

Cytochrome P450 monooxygenases (CYPs): These enzymes can modify a wide range of herbicide molecules, rendering them non-toxic. Studies have suggested the involvement of this enzyme system in conferring resistance to both ACCase and ALS inhibitors in wild oat. cambridge.org The use of CYP inhibitors, such as malathion, can help confirm this mechanism; when applied with the herbicide, it can restore susceptibility in resistant populations. cambridge.orgresearchgate.net

Glutathione S-transferases (GSTs): These enzymes detoxify herbicides by conjugating them with glutathione, which marks them for sequestration within the plant cell.

ATP-binding cassette (ABC) transporters: These proteins can actively pump herbicides or their metabolites out of the cytoplasm or into the vacuole, away from their site of action.

Because these enzyme systems are not specific to a single type of chemical structure, they can break down herbicides from multiple, structurally unrelated classes. gardp.org A single NTSR mechanism, such as the overexpression of certain P450 enzymes, can therefore confer resistance to an ALS inhibitor like this compound, as well as to an ACCase inhibitor or a photosystem II inhibitor. frontiersin.org This provides a direct mechanistic link for the observed patterns of cross-resistance in weed populations like Alopecurus myosuroides. frontiersin.org

Environmental Fate and Behavior of Imazamethabenz Methyl and Its Metabolites

Abiotic Degradation Pathways

Abiotic degradation, occurring without the involvement of living organisms, is a primary mechanism for the dissipation of para-imazamethabenz-methyl in the environment. The key pathways include hydrolysis and photodegradation, with the rates of these processes being significantly influenced by environmental conditions and the molecule's isomeric structure. nih.gov

Hydrolysis is a significant abiotic degradation process for imazamethabenz-methyl, which is the only herbicide in the imidazolinone family notably susceptible to this reaction. nih.gov The kinetics of hydrolysis are strongly dependent on the pH of the aqueous solution. nih.govresearchgate.net Research indicates that the rate of hydrolysis for imazamethabenz-methyl increases as the pH increases. nih.gov This suggests that the compound is more persistent in acidic waters and degrades more rapidly under neutral to alkaline conditions.

Studies comparing the two isomers of imazamethabenz-methyl have shown that the para isomer undergoes hydrolysis more rapidly than the meta isomer. nih.gov This differential reactivity underscores the importance of isomer-specific analysis in environmental fate studies.

Table 1: Influence of pH on the Hydrolysis Rate of Imazamethabenz-Methyl Isomers

| Isomer | pH Condition | Relative Rate of Hydrolysis |

| para-Imazamethabenz-methyl | Increasing pH | Increases; degrades faster than the meta isomer |

| meta-Imazamethabenz-methyl | Increasing pH | Increases; degrades slower than the para isomer |

This table provides a qualitative summary based on available research findings. nih.gov

Photodegradation, or photolysis, is another critical pathway for the breakdown of para-imazamethabenz-methyl in aquatic environments. acs.org The process can occur through direct absorption of light or be mediated by other substances in the water (indirect photodecomposition). nih.gov Like hydrolysis, the rate of photodegradation is influenced by the pH of the solution. Studies have demonstrated that the rate constants for photodegradation of all imidazolinone herbicides, including imazamethabenz-methyl, increase with a rise in pH, eventually reaching a plateau after pH 5.2. nih.gov

Environmental factors can significantly affect photolysis rates. For instance, the presence of natural organic matter (NOM) in water can decrease the rate of photodegradation. nih.govresearchgate.net This is attributed to the light-screening effect of NOM, where it absorbs a portion of the incident light, reducing the amount available to be absorbed by the herbicide molecules. nih.govresearchgate.net In contrast, indirect photodegradation can be facilitated by substances like titanium dioxide (TiO2), which generates hydroxyl radicals (*OH) that actively break down the herbicide. nih.gov

Positional isomerism plays a crucial role in the abiotic degradation of imazamethabenz-methyl, leading to different degradation rates for the meta and para isomers depending on the specific pathway. nih.gov

As noted, the para isomer degrades more rapidly than the meta isomer through hydrolysis. nih.gov However, the opposite is true for chemical and direct photochemical degradation. Research has confirmed that direct photochemical degradation is faster for the meta isomer than for the para isomer. nih.gov In the case of indirect photochemical degradation, where hydroxyl radicals are the primary drivers, there is no significant prevalent influence of this type of isomerism on the degradation rate. nih.gov

This contrasting behavior highlights the complexity of predicting the environmental fate of imazamethabenz-methyl without considering the specific degradation pathway and the isomeric composition of the product. nih.gov

Table 2: Comparative Abiotic Degradation of Imazamethabenz-Methyl Isomers

| Degradation Pathway | Faster Degrading Isomer | Slower Degrading Isomer | Reference |

| Hydrolysis | para-Imazamethabenz-methyl | meta-Imazamethabenz-methyl | nih.gov |

| Direct Photochemical Degradation | meta-Imazamethabenz-methyl | para-Imazamethabenz-methyl | nih.gov |

| Indirect Photochemical Degradation | No significant difference | No significant difference | nih.gov |

Sorption and Desorption Dynamics in Edaphic Systems

The interaction of para-imazamethabenz-methyl with soil particles, governed by sorption and desorption processes, is a key determinant of its mobility and bioavailability in the terrestrial environment. acs.orgfao.org These dynamics are heavily influenced by soil properties.

The sorption behavior of imazamethabenz-methyl in various agricultural soils has been effectively described using the Freundlich isotherm model. acs.orgfao.orgnih.gov The Freundlich equation is an empirical model that describes the non-ideal and reversible adsorption on heterogeneous surfaces. Adsorption data for imazamethabenz-methyl in different soil types have shown a good fit to this model. acs.orgfao.org Studies on Spanish agricultural soils revealed a two-step kinetic profile, with an initial rapid adsorption phase followed by a much slower one. acs.orgfao.org The desorption process often exhibits hysteresis, meaning that the compound does not desorb as readily as it adsorbs, which can affect its long-term availability in the soil. acs.orgwitpress.com

The extent of imazamethabenz-methyl sorption in soil is strongly correlated with the soil's organic matter and clay content. acs.orgfao.org Generally, adsorption increases as the content of organic matter and clay in the soil rises. acs.orgfao.org This indicates that these soil components provide the primary binding sites for the herbicide molecules.

Soil pH is another critical factor influencing sorption. The highest levels of sorption are typically observed in soils with a low pH and a high organic carbon content. nih.gov The influence of clay becomes particularly interesting in the context of isomerism. At low pH values, soils rich in smectite clays (B1170129) have been found to favor the sorption of the meta isomer over the para isomer. nih.gov This preferential sorption is attributed to the higher affinity of the clay surfaces for the protonated form of the meta isomer, which is stabilized by resonance. nih.gov In contrast, sorption on soil organic matter alone does not show a significant difference between the two isomers at any pH value. nih.gov

Table 3: Factors Influencing Sorption of Imazamethabenz-Methyl in Soil

| Soil Component | Influence on Sorption | Specific Observations |

| Organic Matter | Positive correlation; higher content leads to higher sorption. acs.orgfao.org | No significant difference in sorption between meta and para isomers. nih.gov |

| Clay Content | Positive correlation; higher content leads to higher sorption. acs.orgfao.org | At low pH, smectite clays preferentially adsorb the meta isomer over the para isomer. nih.gov |

| Soil pH | Inverse relationship; lower pH generally leads to higher sorption. nih.gov | A primary factor influencing adsorption across all systems. nih.gov |

Impact of Soil pH on Adsorption/Desorption

The hydrogen ion concentration (pH) of the soil is a primary factor governing the adsorption and desorption of imazamethabenz-methyl. researchgate.net Research indicates that the highest levels of sorption occur in soils characterized by low pH and high organic carbon content. researchgate.net As a weak acid herbicide, the compound's chemical form is influenced by soil pH, which in turn dictates its interaction with soil particles.

Imazamethabenz-methyl undergoes protonation-dissociation reactions in water, and its protonation state is key to its sorption behavior. nih.govresearchgate.net The pK values, which indicate the pH at which the compound is half in its neutral form and half in its ionized form, are crucial. For imazamethabenz-methyl (IMBM), the pK value for the protonation of the imidazol (=N-) nitrogen is approximately 3.4 ± 0.2. nih.govresearchgate.net Below this pH, the molecule is predominantly in its protonated, positively charged form, which enhances its adsorption to negatively charged soil colloids like clay and organic matter. researchgate.net Conversely, as the pH increases above 3.4, the molecule becomes neutral or anionic, leading to weaker adsorption and greater mobility in the soil solution. researchgate.netnih.gov

Studies have shown that in soils rich in smectite clays and at low pH values, the meta isomer of imazamethabenz (B1671736) is preferentially sorbed over the para isomer due to the stabilization of its protonated form by resonance. researchgate.net However, on soil organic matter, the sorption did not differ between the two isomers at any pH value. researchgate.net

Table 1: Protonation-Dissociation (pK) Values for Imazamethabenz-Methyl (IMBM) and its Acid Metabolite (IMBA)

| Compound | Functional Group | pK Value |

|---|---|---|

| Imazamethabenz-methyl (IMBM) | Imidazol (=N-) nitrogen protonation | 3.4 ± 0.2 |

| Imazamethabenz-methyl (IMBM) | Imidazol (NH) nitrogen dissociation | 9.4 ± 0.2 |

| Imazamethabenz-acid (IMBA) | Carboxylic group & Imidazol (=N-) nitrogen dissociation | ~3.3 |

| Imazamethabenz-acid (IMBA) | Imidazol (NH) nitrogen dissociation | 9.6 ± 0.2 |

Data sourced from Pintado et al., 2009. nih.govresearchgate.net

Hysteresis Phenomena in Sorption Processes

Sorption of imazamethabenz-methyl in soil is not a fully reversible process. Multiple studies have confirmed the presence of a significant hysteresis phenomenon, meaning that the herbicide is more strongly retained by the soil during the desorption phase than is predicted by the adsorption phase. herts.ac.ukwitpress.com This nonreversible adsorption suggests that a fraction of the imazamethabenz-methyl becomes sequestered or strongly bound to soil particles, which can affect its long-term fate and bioavailability in the environment. herts.ac.uk

Kinetic profiles of the sorption process show a two-step pattern: an initial rapid adsorption phase occurring within the first few hours, followed by a much slower, prolonged adsorption period. This suggests that different binding mechanisms are at play. The hysteresis observed indicates that once adsorbed, the compound is not easily released back into the soil solution, potentially leading to its persistence in the soil matrix. herts.ac.uk

Mobility and Transport in the Environment

The movement of imazamethabenz-methyl and its metabolites from the point of application into other environmental compartments is a key aspect of its fate.

Leaching Potential in Soil Profiles

Imazamethabenz-methyl is recognized for its potential to move through the soil profile. The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential, is calculated to be 4.11 for the parent compound, which is classified as having a high leachability. herts.ac.uk For its acid metabolite, imazamethabenz, the GUS index is 2.21, placing it in a transitional state for leachability. herts.ac.uk

The persistence of imazamethabenz-methyl in soil contributes to its availability for leaching over time. researchgate.net Field studies have demonstrated its movement into deeper soil layers. Following the application of 175 mm of irrigation water, imazamethabenz-methyl was detected in soil depths of 10-20 cm and 20-30 cm. researchgate.net This downward movement confirms its mobility and potential to reach groundwater under certain conditions. researchgate.net

Influence of Irrigation Methods on Subsurface Transport

The method of irrigation significantly impacts the subsurface transport of imazamethabenz-methyl to groundwater. A study conducted on the Greenfields Bench in Montana compared flood, wheel line sprinkler, and center pivot sprinkler irrigation. researchgate.net The results clearly showed that the hydraulic loading rates of each method were a controlling factor in the herbicide's transport. researchgate.net

Flood irrigation, which provides the highest hydraulic load (approximately 30 cm of recharge), resulted in a greater flux of the herbicide's acid metabolite to groundwater compared to sprinkler systems. researchgate.net Wheel line sprinklers (9 cm of recharge) and center pivot sprinklers (3 cm of recharge) provided 70% and 90% less recharge, respectively, than flood irrigation, leading to a correspondingly lower transport of the herbicide to the underlying aquifer. researchgate.net The study concluded that sprinkler irrigation results in a lower flux of imazamethabenz-methyl metabolites to groundwater than flood irrigation. researchgate.net

Table 2: Effect of Irrigation Method on Water Recharge

| Irrigation Method | Recharge Provided | Reduction Compared to Flood Irrigation |

|---|---|---|

| Flood | ~30 cm | - |

| Wheel Line Sprinkler | ~9 cm | ~70% |

| Center Pivot Sprinkler | ~3 cm | ~90% |

Data sourced from Miller, 2005. researchgate.net

Runoff and Presence in Aquatic Systems

The imidazolinone class of herbicides, which includes imazamethabenz-methyl, is known for mobility that can lead to runoff from soil surfaces during rainfall or irrigation events. epa.gov The direct hydraulic connection between surface water application (irrigation) and groundwater has been demonstrated, with leaking irrigation canals and ponded tailwater contributing significantly to aquifer recharge. researchgate.net This connection provides a clear pathway for dissolved herbicides to move from fields into aquatic systems. While specific monitoring data for para-imazamethabenz-methyl in surface water bodies is limited in the provided sources, its persistence and mobility characteristics suggest a potential for contamination of surface water via runoff and drainage. epa.gov

Biotic Degradation in Soil and Water

Biodegradation is a critical process for the dissipation of imazamethabenz-methyl in the environment. The typical aerobic soil degradation half-life (DT₅₀) is reported as 47 days, categorizing it as moderately persistent. herts.ac.uk

Microbial activity is the primary driver of its breakdown. researchgate.net However, the rate of degradation is influenced by various soil conditions. For instance, in a sandy loam soil, a half-life of 35 days was observed. This period extended to 55–85 days when the soil was amended with organic fertilizers like green manure or animal slurry, suggesting that the added organic matter may have altered the microbial community or the herbicide's bioavailability. researchgate.net

Soil moisture is another critical factor. The degradation of imidazolinone herbicides is generally slower under conditions of lower soil moisture, as water is necessary to make the herbicide available in the soil solution for microbial uptake. researchgate.net Agricultural practices that influence soil conditions, such as intermittent irrigation, can enhance degradation. By allowing for soil aeration, this practice promotes the activity of aerobic microorganisms that break down the herbicide. researchgate.net In addition to microbial degradation, imazamethabenz-methyl also undergoes chemical hydrolysis to its free acid metabolite, imazamethabenz, which is then further metabolized by soil microbes. researchgate.net

Microbial Degradation Processes in Soil

The dissipation of para-imazamethabenz-methyl in the soil environment is a multifaceted process where microbial degradation plays a significant role. researchgate.net The persistence of the herbicide in soil is often quantified by its half-life, which can be influenced by various environmental factors, including the presence of organic matter.

Under field conditions, the half-life of imazamethabenz-methyl in soil has been observed to be approximately 35 days. vukrom.cz However, the addition of organic amendments can alter this degradation rate. Research has shown that in soils treated with organic fertilizers such as green manure, pig slurry, and cow manure, the half-life of imazamethabenz-methyl increased to 55, 66, and 85 days, respectively. vukrom.cz This suggests that the organic fertilizers extended the persistence of both imazamethabenz-methyl and its subsequent metabolites in the soil. vukrom.cz

Table 1: Half-life of Imazamethabenz-methyl in Soil with Organic Amendments

| Soil Condition | Half-life (Days) |

| Control (No Fertilizer) | 35 |

| Green Manure | 55 |

| Pig Slurry | 66 |

| Cow Manure | 85 |

Data sourced from a field study on a wheat crop where the herbicide was applied five months after the incorporation of fertilizers. vukrom.cz

Characterization of Major Transformation Products

The biotransformation of para-imazamethabenz-methyl in soil leads to the formation of several key metabolites. The most significant and primary transformation product is its free acid, imazamethabenz (AC 263840), which is formed through the hydrolysis of the parent ester. vukrom.czresearchgate.netherts.ac.uk

Following the initial hydrolysis, imazamethabenz undergoes further metabolism in the soil. researchgate.net This subsequent degradation leads to the formation of other metabolites, including imazamethabenz dicarboxylic acid and tricarboxylic acid. researchgate.net The persistence of the sum of imazamethabenz-methyl and its primary acid metabolite is also influenced by soil conditions, with half-lives extending from 61 days in unamended soil to 98-172 days in soils treated with organic fertilizers. vukrom.cz

Table 2: Major Transformation Products of Imazamethabenz-methyl in Soil

| Parent Compound | Transformation Product | Transformation Process |

| Imazamethabenz-methyl | Imazamethabenz | Hydrolysis |

| Imazamethabenz | Imazamethabenz dicarboxylic acid | Further metabolism |

| Imazamethabenz | Imazamethabenz tricarboxylic acid | Further metabolism |

This table outlines the degradation pathway of Imazamethabenz-methyl in soil as identified in research studies. researchgate.net

Impacts on Non Target Flora and Ecological Interactions

Phytotoxicity Assessments in Non-Target Plant Species

Phytotoxicity refers to the detrimental effect of a substance on plant life. For a herbicide, while phytotoxicity is the desired outcome for target weeds, its expression in non-target plants constitutes an adverse environmental effect. The imidazolinone class of herbicides, including para-imazamethabenz-methyl, is known to be specifically toxic to plants because the AHAS enzyme pathway they disrupt is not present in animals. mass.gov

Growth Inhibition Studies in Algae and Higher Plants

The primary mode of action for para-imazamethabenz-methyl is the inhibition of the AHAS enzyme (also known as acetolactate synthase or ALS), which is a key enzyme in the pathway for synthesizing the essential amino acids valine, leucine, and isoleucine. herts.ac.ukmass.gov This disruption halts protein synthesis and cell growth, leading to plant death. mass.gov

The following table summarizes ecotoxicity data for several imidazolinone herbicides against non-target algae and aquatic plants, illustrating the general phytotoxicity of this chemical class.

| Herbicide | Species | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| Imazethapyr (B50286) | Pseudokirchneriella subcapitata (Green Alga) | 72h EC50 (Growth Inhibition) | 1.05 | nih.gov |

| Imazamox (B1671737) | Lemna gibba (Duckweed) | 14d EC50 (Growth Inhibition) | 0.011 | mass.gov |

| Imazamox | Lemna minor (Duckweed) | 7d EC50 (Growth Inhibition) | 0.029 | mass.gov |

| Imazapyr | Lemna minor (Duckweed) | Classified as moderately toxic | awsjournal.org |

Effects on Plant Developmental Stages and Physiological Endpoints

Beyond general growth inhibition, exposure to para-imazamethabenz-methyl and related herbicides can induce a range of sublethal effects on the physiology and development of non-target plants. The inhibition of AHAS is the primary physiological disruption. herts.ac.uk However, this can trigger a cascade of secondary effects.

Studies on the closely related imidazolinone imazethapyr have demonstrated that it can significantly interfere with photosynthesis. In Arabidopsis thaliana, imazethapyr was found to reduce chlorophyll (B73375) synthesis by inhibiting the transcription of key genes involved in the process. nih.govresearchgate.net It also had a strong inhibitory effect on the transcription of genes related to linear electron transport and CO2 fixation, fundamental processes in photosynthesis. nih.gov Similarly, other AHAS-inhibiting herbicides have been shown to reduce photosynthetic pigment content (chlorophyll a, chlorophyll b, and carotenoids), lower the photosynthetic rate, and damage the activity of photosystem II. pjoes.comnih.gov

The developmental stage of a plant at the time of exposure can also significantly influence its susceptibility. Research on glyphosate, another herbicide, showed that its toxicological effects were greatest on plants at an early stage of development. nih.gov Herbicide drift events occurring when non-target plants are in their reproductive stages have the potential to impair fertility. illinois.gov

Genotoxicity Studies in Non-Target Plants

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations or chromosomal aberrations. While there is a lack of specific studies on the genotoxicity of para-imazamethabenz-methyl in plants, research on the related imidazolinone imazethapyr provides significant cause for concern.

A study utilizing the Allium cepa (onion root) test, a standard bioassay for detecting environmental mutagens, evaluated the genotoxic potential of an imazethapyr formulation. nih.gov The results showed that imazethapyr induced significant chromosomal damage in the onion root tip cells. nih.gov Key findings included:

Chromosomal Aberrations: A significant increase in the frequency of aberrations in anaphase and telophase cells, such as chromosomal bridges, fragments, and vagrant chromosomes, was observed at concentrations between 0.01 and 1 mg/L. nih.gov

Micronuclei Formation: The frequency of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes left behind during cell division, was significantly elevated at concentrations between 0.001 and 0.1 mg/L. nih.gov

These findings indicate that imazethapyr can exert both clastogenic (breaking chromosomes) and aneugenic (affecting chromosome number) damage in higher plants. nih.gov Such genetic damage in non-target plants could have long-term consequences for their survival, reproduction, and genetic diversity.

Ecosystem-Level Effects on Plant Communities

The impact of a herbicide is not limited to individual plants but can extend to the structure and function of entire plant communities, particularly in areas adjacent to treated agricultural fields. This exposure occurs primarily through spray drift and surface runoff.

Influence of Spray Drift and Runoff on Adjacent Vegetation

Spray drift is the unintentional movement of pesticide droplets through the air from the target area to a non-target area. Research has documented that spray drift from applications including imazamethabenz-methyl has caused "serious damage" to non-target plants, affecting both their appearance and productivity. researchgate.net Field studies on other herbicides have shown that even at distances of several meters from the application site, spray drift can cause significant injury to sensitive plants, especially under "worst-case" scenarios where a lack of vegetation allows for greater deposition. nih.gov

Even very low levels of exposure can be damaging. Simulated drift at just 1% of the standard field application rate has been found to delay, reduce, or completely suppress the flowering of wild plants. illinois.gov

Surface runoff, the movement of pesticides in water over the soil surface, is another significant route of exposure for adjacent vegetation and aquatic ecosystems. Regulatory databases characterize imazamethabenz-methyl as having high leachability and being mobile in soil, which indicates a potential for movement into water bodies via runoff and drainage. herts.ac.uk

Alterations in Plant Community Structure and Function

The phytotoxic and genotoxic effects of herbicides, when spread to non-target areas via drift and runoff, can lead to significant alterations in the composition and health of natural plant communities. Long-term field studies have demonstrated that repeated, sublethal exposure to herbicides can have profound ecological consequences.

In one multi-year study, annual application of the herbicides atrazine (B1667683) and tribenuron-methyl (B105370) to fallow fields led to:

A change in the species composition of the plant community. researchgate.netnih.gov

A reduction in the total number of plant species. researchgate.netnih.gov

A significant decrease in the Margalef species richness index and the Shannon diversity index, both standard measures of biodiversity. researchgate.netnih.gov

These findings suggest that persistent, low-level herbicide exposure in agricultural landscapes can lead to a gradual loss of biodiversity. nih.govnih.gov Repeated exposure can also weaken non-target plants, such as trees bordering fields, making them more susceptible to diseases and other environmental stressors. illinois.gov This degradation of non-target plant communities not only reduces local biodiversity but can also have cascading effects on wildlife that depend on these plants for food and habitat. illinois.gov

Interactions with Soil Microbial Communities

The application of herbicides can lead to unintended consequences for non-target organisms, including the diverse and vital microbial communities within the soil. The impact of para-Imazamethabenz methyl, a member of the imidazolinone herbicide family, on these communities is an area of ongoing research. The breakdown of imidazolinone herbicides is primarily facilitated by microbial action, highlighting the intricate relationship between these chemical compounds and soil microorganisms. sagit.com.au

Impact on Rhizosphere Bacteriome Diversity and Composition

The rhizosphere, the zone of soil immediately surrounding plant roots, harbors a complex and dynamic bacterial community, known as the bacteriome, which plays a crucial role in plant health and nutrient cycling. Research on imidazolinone herbicides indicates that these compounds can influence the diversity and composition of the rhizosphere bacteriome.

Studies on wheat have shown that the presence of imidazolinone herbicide residues can alter the bacterial communities in the rhizosphere. researcher.life However, the extent of this impact appears to be more significantly driven by the crop's growth stage and genotype rather than the concentration of the herbicide residues alone. researcher.liferesearchgate.net For instance, one study observed a linear increase in alpha diversity (a measure of species richness and evenness) during the early growth stage of a tolerant wheat genotype with increasing imidazolinone residues, while a decrease in alpha diversity was noted at a later growth stage. researcher.life

Specific bacterial taxa have shown varied responses to imidazolinone exposure. An increase in the relative abundance of the order Betaproteobacteriales has been observed in the rhizosphere in the presence of imidazolinone residues. researcher.life Conversely, studies on the persistence of these herbicides in Mallee soils, characterized by alkaline conditions and low rainfall, have indicated a reduction in the mean relative abundance of economically significant bacteria such as Bacillus and Rhizobium at high residue rates. sagit.com.au In lentil rhizospheres, while high imidazolinone residues led to a decrease in the abundance of Bacillus, the abundance of Streptomyces was observed to increase. sagit.com.au

Another member of the imidazolinone family, imazethapyr, has been found to generally reduce the diversity and richness of bacterial communities. mdpi.com This suggests that the effects of imidazolinones on the rhizosphere bacteriome can be complex and dependent on a variety of factors including the specific compound, soil type, plant species, and agricultural practices.

Table 1: Observed Effects of Imidazolinone Herbicides on Rhizosphere Bacterial Communities

| Microbial Group/Metric | Observed Effect | Herbicide Class/Compound | Source |

|---|---|---|---|

| Alpha Diversity | Increase at early growth stage, decrease at late growth stage (tolerant wheat) | Imidazolinone | researcher.life |

| Betaproteobacteriales | Increased abundance | Imidazolinone | researcher.life |

| Bacillus | Reduced abundance at high residue rates | Imidazolinone | sagit.com.au |

| Rhizobium | Reduced abundance at high residue rates | Imidazolinone | sagit.com.au |

| Streptomyces | Increased abundance with herbicide residues (lentil rhizosphere) | Imidazolinone | sagit.com.au |

| Bacterial Diversity & Richness | General reduction | Imazethapyr | mdpi.com |

Effects on Soil Health and Microbiological Processes

The health and functionality of soil are intrinsically linked to the activities of its microbial inhabitants. These microorganisms are central to crucial processes such as nutrient cycling, organic matter decomposition, and the suppression of soil-borne pathogens. The introduction of herbicides like this compound can potentially disrupt these delicate microbiological processes.

The persistence of imidazolinone herbicides in soil, particularly in alkaline and low-moisture environments, raises concerns about their long-term impact on soil health. sagit.com.au The primary mechanism for the degradation of these herbicides is microbial activity, which can be influenced by the very presence of the compounds. sagit.com.au